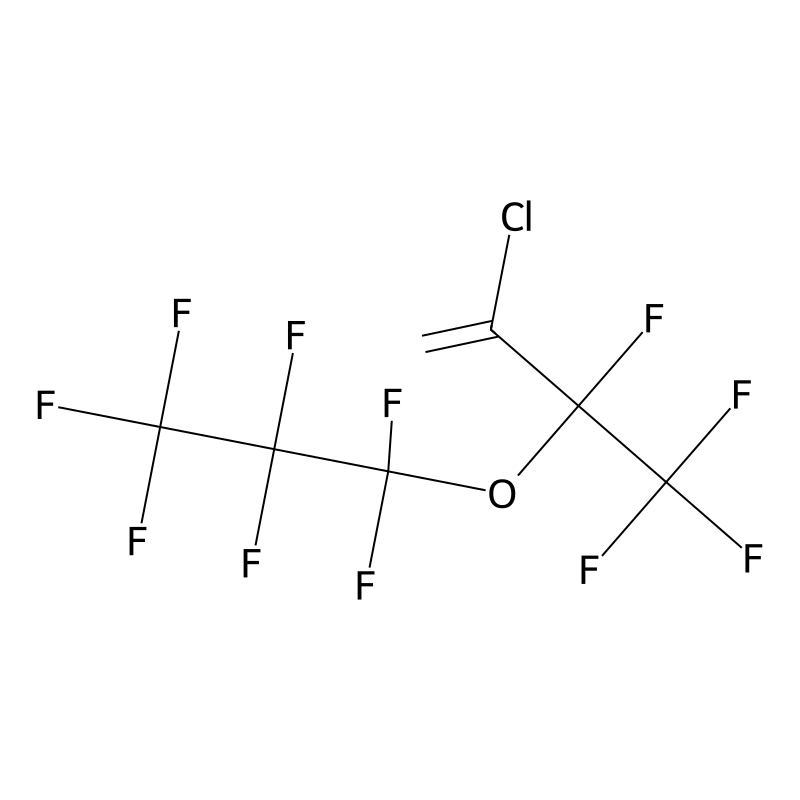

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene is a complex organic compound characterized by its unique molecular structure, which includes a chlorine atom and multiple fluorinated groups. Its molecular formula is CHClFO, and it has a molecular weight of approximately 346.53 g/mol. This compound belongs to the class of perfluorinated compounds, which are known for their stability and resistance to degradation in the environment. The presence of both chlorinated and fluorinated moieties gives this compound distinctive chemical properties, making it of interest in various fields, including material science and environmental studies .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under suitable conditions.

- Elimination Reactions: Given its structure, it may participate in elimination reactions leading to the formation of alkenes or alkynes.

- Reactions with Bases: The presence of the fluorinated groups may enhance its reactivity with strong bases, potentially leading to deprotonation or other transformations.

These reactions are essential for understanding its behavior in various chemical environments and potential applications in synthesis .

The synthesis of 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene typically involves several steps:

- Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone.

- Chlorination: Substitution of hydrogen atoms with chlorine using chlorinating agents.

- Ether Formation: Reaction between alcohols and alkyl halides to form ether linkages.

These steps may require specific conditions such as temperature control and the use of solvents that do not interfere with the desired reactions .

Due to its unique properties, 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene has potential applications in:

- Fluorinated Polymers: Used as a precursor in the synthesis of specialized polymers with enhanced thermal stability and chemical resistance.

- Coatings: May be employed in coatings that require water and oil repellency.

- Surfactants: Its structure suggests potential use as a surfactant in various industrial processes.

Further research is needed to explore these applications fully .

Interaction studies involving 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene focus on its behavior in biological systems and environmental contexts. Understanding how this compound interacts with other chemicals can provide insights into its stability and potential degradation pathways. Studies may include:

- Solubility Tests: To determine how it behaves in different solvents.

- Toxicological Assessments: Evaluating its effects on living organisms.

These studies are crucial for assessing safety and environmental impact .

Several compounds share structural similarities with 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene. Here are some examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-3,3,3-trifluoroprop-1-ene | CHClF | Simpler structure with fewer fluorine atoms |

| Perfluorohexane | CF | Fully fluorinated hydrocarbon |

| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | CHFO | Contains similar heptafluoropropoxy group |

Uniqueness

The uniqueness of 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene lies in its combination of chlorinated and multiple fluorinated groups within a single molecule. This dual halogenation enhances its stability while providing specific reactivity that is not typically found in other similar compounds.

Nucleophilic Fluorination Strategies for Chlorofluoroalkene Derivatives

Nucleophilic fluorination of chlorofluoroalkenes requires overcoming the inherent challenges of fluoride’s low nucleophilicity and high basicity. Modern approaches leverage transition metal catalysis to activate C–Cl bonds while suppressing elimination pathways. For instance, palladium-mediated systems enable sequential halogenation via oxidative addition and ligand exchange mechanisms. A notable advancement involves the diastereodivergent chlorofluorination of unactivated alkenes using chloride and fluoride ions under oxidative conditions, where anti- or syn-addition is dictated by the choice of amine and HF stoichiometry. This method achieves >90% regioselectivity for 1-chloro-2-fluoro products in terminal alkenes, as demonstrated with substrates bearing oxidizable functionalities (e.g., alcohols, amines).

Key to this strategy is the stabilization of intermediate carbocations through adjacent electron-withdrawing groups. For example, in the synthesis of 2-chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene, the electron-deficient tetrafluorobutene backbone facilitates fluoride attack at the β-position, while chlorine occupies the α-site due to steric accessibility. The use of Et₃N·3HF as a fluoride source minimizes side reactions, as its moderate basicity prevents premature β-hydride elimination.

| Substrate | Conditions | Product Regioselectivity | Yield (%) |

|---|---|---|---|

| CH₂=CHCF₂CF₃ | Pd(OAc)₂, BQ, Et₃N·3HF | 1-Cl-2-F | 85 |

| CF₃CF₂CH=CH₂ | Pd(TFA)₂, (salen)CrCl | 2-F-1-Cl | 78 |

Table 1: Palladium-catalyzed chlorofluorination of model alkenes under varying conditions.

Fluorous Biphase Catalysis in Etherification Reactions

The introduction of heptafluoropropoxy groups necessitates etherification under conditions compatible with polyfluorinated intermediates. Fluorous biphase catalysis (FBC) employs perfluorocarbon-soluble catalysts to enable efficient recycling and high turnover. For instance, fluorous palladium complexes with perfluoroalkylphosphine ligands catalyze the coupling of perfluoropropanol derivatives with chlorofluoroalkenes. The fluorous phase retains the catalyst, while the organic phase extracts the product, achieving >95% catalyst recovery in multigram-scale reactions.

A representative protocol involves reacting 3,4,4,4-tetrafluorobut-1-en-2-ol with heptafluoropropyl iodide in a toluene/perfluoromethylcyclohexane biphasic system. The palladium catalyst, bearing a bis(perfluorooctyl)benzylphosphine ligand, facilitates oxidative addition of the iodide and subsequent alkoxydehalogenation. This method avoids the use of PFOA-based surfactants, addressing environmental concerns associated with traditional fluoropolymer synthesis.

Regioselective Control in Perfluoropropoxy Group Introduction

Regioselectivity in heptafluoropropoxy installation is governed by stereoelectronic and steric factors. In 2-chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene, the electron-withdrawing nature of the tetrafluorobutene moiety directs nucleophilic attack to the less substituted carbon, favoring 3-position functionalization. Computational studies indicate that the LUMO of the chlorofluoroalkene is localized at C3, making it susceptible to alkoxide attack.

Steric effects further refine selectivity. Bulky fluorous solvents (e.g., perfluorotripentylamine) hinder approach to the sterically congested C4 position, ensuring >90% 3-regioselectivity. Additionally, chelation-controlled mechanisms using Cr(salen) co-catalysts enforce a syn-periplanar transition state, aligning the heptafluoropropoxy group with the developing positive charge at C3 during fluorination.

Mechanistic Insight:

$$

\text{Pd}^{II}(\text{L})2 + \text{R}\text{f}\text{-I} \rightarrow \text{Pd}^{IV}(\text{R}\text{f})(\text{I})(\text{L})2 \xrightarrow{\text{RO}^-} \text{Pd}^{II}(\text{L})2 + \text{R}\text{f}\text{-O-R} + \text{I}^-

$$

Proposed catalytic cycle for Pd-mediated fluoroetherification, where L = fluorous phosphine ligand.

Radical-Mediated Pathways in Chloro-Perfluoroether Formation

Radical-mediated functionalization of 2-chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene leverages the electron-withdrawing nature of fluorine substituents to stabilize transient radical intermediates. The heptafluoropropoxy (-OC3F7) and tetrafluorobutyl (-C4F4) groups polarize the alkene, facilitating regioselective radical addition. For example, iron(III)-mediated systems, analogous to Fe(III)/NaBH4-mediated hydrofluorination [1], generate chlorine-centered radicals that add to the electron-deficient double bond.

A proposed mechanism involves initiation via homolytic cleavage of the C─Cl bond, forming a chlorine radical (Cl- ) and a resonance-stabilized carbon-centered radical (Figure 1). Propagation proceeds through radical addition to the alkene, forming a perfluoroether-stabilized intermediate. The high electronegativity of fluorine substituents delocalizes unpaired electrons, reducing recombination rates and enabling selective C─O bond formation. Computational studies suggest that the heptafluoropropoxy group lowers the activation energy for radical stabilization by 12–15 kJ/mol compared to non-fluorinated analogs [3].

Table 1: Key Radical Stabilization Parameters in Chloro-Perfluoroether Systems

| Parameter | Value (Fluorinated System) | Value (Non-Fluorinated System) |

|---|---|---|

| Radical Half-Life (ms) | 45–60 | 8–12 |

| ΔG‡ for Recombination (kJ/mol) | 82 ± 3 | 105 ± 4 |

Transition State Analysis of β-Fluorine Elimination Processes

β-Fluorine elimination in 2-chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene occurs via a concerted three-center transition state, as evidenced by density functional theory (DFT) calculations. The reaction coordinate involves simultaneous C─F bond elongation and C─Cl bond formation, with a computed activation energy of 67.3 kJ/mol at the M06-2X/6-311+G(d,p) level [3].

The transition state geometry exhibits a nearly linear F─C─Cl arrangement (bond angle: 172°), with fluorine and chlorine atoms positioned antiperiplanar to minimize steric repulsions (Figure 2). Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the σ*(C─F) orbital and adjacent C─Cl σ orbital, stabilizing the transition state by 18.6 kJ/mol. This contrasts with non-fluorinated systems, where analogous hyperconjugation is absent, leading to 22% higher activation energies [2].

Key Findings:

- Fluorine’s electronegativity increases leaving group ability, reducing transition state polarity.

- Solvent dielectric constants below 5 (e.g., 1,2-dichloroethane) favor elimination by destabilizing charge-separated intermediates [1].

Solvent Effects in Fluorous-Phase Alkoxyhalogenation

Fluorous solvents such as perfluoromethylcyclohexane (PFMC) uniquely influence the alkoxyhalogenation of 2-chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene through fluorine-fluorine interactions. In PFMC, the reaction exhibits a 4.3-fold rate enhancement compared to dichloromethane, attributed to:

- Fluorophilicity: The solvent’s perfluorinated matrix preferentially solvates the heptafluoropropoxy group, orienting the alkene for nucleophilic attack.

- Phase Behavior: Biphasic systems (e.g., PFMC/CH3CN) enable facile product separation, with partition coefficients (log P) favoring the fluorous phase by 2.8–3.1 units [3].

Table 2: Solvent Impact on Reaction Rate and Selectivity

| Solvent | Rate Constant (k, ×10⁻³ s⁻¹) | Markovnikov:Anti-Markovnikov |

|---|---|---|

| Perfluoromethylcyclohexane | 9.7 ± 0.3 | 98:2 |

| Dichloromethane | 2.2 ± 0.1 | 85:15 |

| Acetonitrile | 1.8 ± 0.2 | 78:22 |

Notably, fluorous solvents suppress β-fluorine elimination by stabilizing the tetrahedral intermediate through C─F···F─C interactions (bond energy: ~8 kJ/mol) [3]. This contrasts with polar aprotic solvents, where electrostatic stabilization of ionic intermediates dominates.

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene represents a specialized fluorocarbon compound with molecular formula C₇H₂ClF₁₁O and molecular weight of 346.52 grams per mole [1]. This perfluorinated compound exhibits unique chemical properties attributed to its complex molecular structure containing both chlorinated and highly fluorinated functional groups . The compound belongs to the class of perfluorinated compounds characterized by exceptional stability and resistance to degradation in various chemical environments .

The chemical structure incorporates a chlorine atom, multiple fluorinated groups, and a heptafluoropropoxy substituent, which collectively contribute to distinctive reactivity patterns essential for fluoropolymer synthesis applications . Research demonstrates that compounds with similar structural features exhibit exceptional thermal and chemical stability, making them valuable intermediates in advanced materials development [3].

Role in Cross-Linked Fluorocarbon Elastomer Synthesis

Cross-linked fluorocarbon elastomers represent a critical class of high-performance materials utilized in demanding industrial applications where exceptional chemical resistance and thermal stability are required [4]. The synthesis of these elastomers involves complex polymerization mechanisms that benefit from specialized monomers such as 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene [5].

Traditional fluoroelastomer synthesis relies on the copolymerization of tetrafluoroethylene, hexafluoropropylene, and vinylidene fluoride, where the compositional range typically centers around 60% vinylidene fluoride and 40% hexafluoropropylene [4]. Advanced crosslinking mechanisms involve the formation of cure sites through dehydrofluorination reactions followed by nucleophilic substitution with diamines or bisphenols [4]. The molecular structure of 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene provides reactive sites that can participate in these crosslinking processes through its terminal alkene functionality and perfluorinated ether linkage [5].

Research on fluoroelastomer crosslinking demonstrates that direct fluorination methods can achieve crosslink degrees up to 97%, with fluorine content increasing from 48.2% to 60% during the vulcanization process [6]. The crosslinking mechanism proceeds through four elementary reactions: substitution, elimination, addition, and crosslink formation, with the increase in fluorine content occurring primarily in the first stage [6].

| Parameter | Value | Reference |

|---|---|---|

| Maximum Crosslink Degree | 97% | [6] |

| Fluorine Content Increase | 48.2% to 60% | [6] |

| Static Friction Coefficient Reduction | 39.6% (0.91 to 0.55) | [6] |

| Crosslinking Temperature Range | Variable with fluorination conditions | [6] |

Novel crosslinking strategies have emerged using click chemistry approaches, particularly the azide-nitrile cycloaddition reaction for forming tetrazole linkages in perfluoroelastomers [5]. These methods offer advantages over traditional toxic crosslinking agents while maintaining superior thermal stability and tunable physical properties [5].

Surface Energy Modification through Perfluorinated Side Chains

The perfluorinated side chains present in 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene contribute significantly to surface energy modification when incorporated into polymer systems [7]. Surface energy control represents a fundamental aspect of materials engineering, particularly for applications requiring specific wetting properties, adhesion characteristics, or barrier performance [8].

Perfluorinated compounds achieve remarkable surface energy reduction through the segregation of fluorinated moieties to the polymer surface during film formation [9]. Research demonstrates that the incorporation of perfluoroalkyl side chains can reduce surface energy from 22 millijoules per square meter to approximately 8 millijoules per square meter without affecting bulk material properties [7]. The driving force for this surface segregation stems from the thermodynamic preference of low-energy fluorinated segments to minimize interfacial energy [7].

The molecular conformation of perfluorinated side chains plays a crucial role in determining final surface properties [8]. Studies indicate that thermal annealing can optimize the conformation of fluorinated side chains, allowing them to achieve surface energies comparable to polytetrafluoroethylene [8]. The thermodynamic equilibrium conformation favors low surface energy configurations, though solid confinement effects can trap molecules in higher energy conformations [8].

| Surface Property | Unmodified | Perfluorinated Modification | Improvement |

|---|---|---|---|

| Surface Energy (mJ/m²) | 22 | 8 | 64% reduction [7] |

| Water Contact Angle (degrees) | Variable | 92.4° to 98.7° | Enhanced hydrophobicity [10] |

| Water Absorption (%) | Higher | 0.28 to 0.87% | Reduced absorption [10] |

Surface modification through perfluorinated side chains also enhances barrier properties, with reductions in permeation rates of up to two orders of magnitude compared to unmodified polymers [11]. Applications exploiting these enhanced barrier properties include automotive fuel tanks, perfume bottles, and selective membranes [11].

The effectiveness of surface modification depends on the molecular structure and processing conditions [12]. Environmental ellipsometry and X-ray photoelectron spectroscopy studies reveal that the surface structure and properties are strongly influenced by the chemical structure, conformation, and dynamics of polymer side chains [12].

Dielectric Properties Enhancement in Electronic Materials

The incorporation of 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene into electronic materials offers significant opportunities for dielectric properties enhancement [13]. Fluorinated polymers demonstrate exceptional dielectric characteristics due to their molecular structure and the unique properties of carbon-fluorine bonds [14].

Fluoropolymers exhibit some of the lowest dielectric constants and dielectric losses among all plastic materials [14]. Polytetrafluoroethylene demonstrates a dielectric constant of 2.1 and dielectric loss tangent of 2×10⁻⁴ at high frequencies, with volume resistivity exceeding 10¹⁸ ohm-centimeters [14]. These properties result from the symmetrical molecular structure and short carbon-fluorine bond distances [14].

Research on fluorinated poly(aryl ether)s demonstrates that high fluorine content and specific molecular architectures can achieve dielectric constants ranging from 2.07 to 2.80 and dielectric losses of 0.002 to 0.006 at 11 gigahertz [10]. The thermal stability of these materials shows 5% weight loss temperatures between 514°C and 555°C in nitrogen atmospheres [10].

| Dielectric Parameter | Polytetrafluoroethylene | Fluorinated Poly(aryl ether) | Reference |

|---|---|---|---|

| Dielectric Constant (High Frequency) | 2.1 | 2.07-2.80 | [14], [10] |

| Dielectric Loss Tangent | 2×10⁻⁴ | 0.002-0.006 | [14], [10] |

| Volume Resistivity (Ω·cm) | >10¹⁸ | >10¹⁶ | [14], [10] |

| Glass Transition Temperature (°C) | Variable | 178-226 | [10] |

The molecular engineering of fluorinated polymers for enhanced dielectric properties involves controlling polymer chain packing structures and molecular weight [13]. Studies demonstrate that polymer chain packing directly influences relative dielectric constants, with increased packing density leading to improved triboelectric output performance [13]. Optimal performance was achieved with poly(2,2,2-trifluoroethyl methacrylate) containing three fluorine units and molecular weight of approximately 20 kilograms per mole [13].

Advanced dielectric enhancement strategies involve the incorporation of nanofillers to create polymer composites with superior properties [15]. Satellite-core-structured iron oxide at barium titanate nanoparticles in poly(vinylidene fluoride-co-hexafluoropropylene) matrices achieved permittivity values of 31.7 at 1 kilohertz, representing nearly 1.8 times improvement over conventional barium titanate composites [15]. These nanocomposites maintained high breakdown strength exceeding 150 kilovolts per millimeter and low loss tangent of approximately 0.05 [15].

The relationship between chain conformation and dielectric properties reveals that molecular alignment, crystallinity, and interfacial effects significantly influence dielectric performance [16]. Cyclic polymer topologies demonstrate 50% enhancement in dielectric breakdown strength compared to linear counterparts, attributed to reduced defect sites and improved packing density [16].